molecular formula C19H23FN2O2 B2936471 3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1796950-61-2

3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cat. No.: B2936471
CAS No.: 1796950-61-2
M. Wt: 330.403
InChI Key: GQNSOXVPRAFJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino group and a 2-fluorophenyl-2-methoxypropyl side chain, which imparts unique chemical properties.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-19(24-4,16-10-5-6-11-17(16)20)13-21-18(23)14-8-7-9-15(12-14)22(2)3/h5-12H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNSOXVPRAFJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)N(C)C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multi-step organic reactions. One common approach is the acylation of 3-(dimethylamino)benzoic acid with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions. The reaction may require catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorophenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Scientific Research Applications of 3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

This compound is a complex organic compound with diverse applications in scientific research, including its use as a building block for synthesizing complex molecules, its investigation for interactions with biological macromolecules, its exploration for pharmacological properties and potential therapeutic effects, and its utilization in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the acylation of 3-(dimethylamino)benzoic acid with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions. The reaction may require catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
  • Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorophenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

  • Oxidation: Carboxylic acids, ketones
  • Reduction: Amines
  • Substitution: Various substituted derivatives

This compound has garnered attention for its potential biological activities, including pharmacological effects and mechanisms of action.

Pharmacological Effects

  • Anticancer Activity
  • Antidepressant Potential
  • Anti-inflammatory Properties

The mechanisms through which this compound exerts its effects may include:

  • Receptor Modulation: Interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in cancer cell metabolism or inflammatory processes.
  • Signal Transduction Pathways: Modulation of pathways such as NF-kB and MAPK that are crucial for cell survival and inflammation.

Data Table: Summary of Biological Activities

CategoryActivity/Effect
AnticancerStudies on similar benzamide derivatives show a significant reduction in cell viability in MCF-7 breast cancer cells at >10 µM.
Anti-inflammatoryAdministration of related compounds in animal models of arthritis reduced joint swelling and pain significantly compared to controls.
Receptor ModulationPotential interaction with neurotransmitter receptors, affecting serotonin and dopamine pathways.
Enzyme InhibitionPossible inhibition of enzymes involved in cancer cell metabolism or inflammation.
Signal TransductionModulation of NF-kB and MAPK pathways, influencing cell survival and inflammation.

Case Studies

Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of similar benzamide derivatives on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dimethylamino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-N-[2-(2-chlorophenyl)-2-methoxypropyl]benzamide
  • 3-(Dimethylamino)-N-[2-(2-bromophenyl)-2-methoxypropyl]benzamide
  • 3-(Dimethylamino)-N-[2-(2-iodophenyl)-2-methoxypropyl]benzamide

Uniqueness

3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability and alter the compound’s electronic properties, making it distinct from its halogenated analogs.

Biological Activity

3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H20FNO2
  • Molecular Weight : 275.34 g/mol
  • IUPAC Name : this compound

Structure Representation

The compound features a dimethylamino group, a benzamide moiety, and a substituted propyl chain with a fluorophenyl group. This unique structure may contribute to its biological properties.

Pharmacological Effects

  • Anticancer Activity
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, benzamide derivatives have been shown to inhibit cell proliferation in breast and lung cancer models .
  • Antidepressant Potential
    • Some research suggests that compounds with dimethylamino groups can interact with neurotransmitter systems, potentially offering antidepressant effects. This is particularly relevant in the context of serotonin and norepinephrine reuptake inhibition .
  • Anti-inflammatory Properties
    • In vitro studies have demonstrated that certain benzamide derivatives can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects may include:

  • Receptor Modulation : Interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism or inflammatory processes.
  • Signal Transduction Pathways : Modulation of pathways such as NF-kB and MAPK that are crucial for cell survival and inflammation.

Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of similar benzamide derivatives on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of a related compound reduced joint swelling and pain significantly compared to controls, supporting the anti-inflammatory potential of this class of compounds.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
AntidepressantPotential modulation of neurotransmitters
Anti-inflammatoryReduced cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.